molecular formula C6H8N2<br>CN(CH2)4CN<br>C6H8N2 B1665535 Adiponitrile CAS No. 111-69-3

Adiponitrile

Cat. No.: B1665535
CAS No.: 111-69-3
M. Wt: 108.14 g/mol
InChI Key: BTGRAWJCKBQKAO-UHFFFAOYSA-N
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Description

Adiponitrile is an organic compound with the chemical formula ( \text{C}_6\text{H}_8\text{N}_2 ) It is a viscous, colorless liquid that serves as a crucial intermediate in the production of nylon 6,6, a widely used synthetic polymerThis compound is significant in the chemical industry due to its role in the synthesis of various polymers and other chemical products .

Mechanism of Action

Target of Action

Adiponitrile (ADN) is an organic compound with the chemical formula (CH2)4(CN)2 . It is primarily used in the synthesis of 1,6-hexamethylenediamine (HMDA), a component of nylon 6,6 . The primary target of this compound is the production of HMDA, which is a key intermediate in the manufacture of nylon 6,6 .

Mode of Action

This compound is prepared by the nickel-catalysed hydrocyanation of butadiene . The process involves several stages, the first of which involves monohydrocyanation (the addition of one molecule of HCN), affording isomers of pentenenitriles as well as 2- and 3-methylbutanenitriles . The net reaction is:

CH2=CHCH=CH2+2HCN→NC(CH2)4CNCH2=CHCH=CH2 + 2 HCN \rightarrow NC(CH2)4CNCH2=CHCH=CH2+2HCN→NC(CH2)4CN

.

Biochemical Pathways

This compound is synthesized via adipic acid (ADA) ammoniation . The decrease in ADA cost has made this route an alternative route to prepare ADN . The reaction kinetics and mechanism of this compound preparation by adipic acid ammoniation have been studied .

Pharmacokinetics

It is known that this compound is a colorless liquid with a density of 951 mg/ml and a boiling point of 2951 °C . It is soluble in water at 50 g/L (20 °C) .

Result of Action

The result of the action of this compound is the production of hexamethylenediamine (HMDA), a key intermediate in the manufacture of nylon 6,6 . This compound is of high interest in the field of polymer chemistry due to its easy transformation into hexane-1, 6-diamine and later conversion into polyamides .

Action Environment

The electrosynthesis of this compound is a green chemical process that uses water-based electrolytes and can be directly coupled with renewable electricity sources such as wind or sunlight . This process faces many challenges owing to its low energy conversion efficiency and selectivity . By careful control of the composition of the electrolyte, concentration of reactants, operating current densities, and temperature, selectivities as high as 83% can be achieved .

Preparation Methods

Adiponitrile can be synthesized through several methods, each with its own reaction conditions and industrial applications:

Chemical Reactions Analysis

Adiponitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

Adiponitrile can be compared with other nitrile compounds such as:

This compound is unique due to its six-carbon chain, which makes it particularly suitable for the production of nylon 6,6. Its synthesis methods and applications also highlight its versatility and importance in the chemical industry.

Properties

IUPAC Name

hexanedinitrile
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InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2
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InChI Key

BTGRAWJCKBQKAO-UHFFFAOYSA-N
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Canonical SMILES

C(CCC#N)CC#N
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Molecular Formula

C6H8N2, Array
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DSSTOX Substance ID

DTXSID3021936
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Molecular Weight

108.14 g/mol
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Physical Description

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.]
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Boiling Point

563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F
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Flash Point

199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5%
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Density

0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97
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Vapor Density

3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73
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Vapor Pressure

2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg
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Impurities

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source.
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Color/Form

NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid

CAS No.

111-69-3, 68411-90-5
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Melting Point

36.1 °F (EPA, 1998), 1-3 °C, 1 °C, 34 °F
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Synthesis routes and methods

Procedure details

The isomerization of cis-2-pentenenitrile (boiling point 127° C./1013 mbar) gives rise to the target products trans-3-pentenenitrile (boiling point 143° C./1013 mbar) and cis-3-pentenenitrile (boiling point 146° C./1013 mbar), and also small amounts of 4-pentenenitrile (boiling point 146° C./1013 mbar) and trans-2-pentenenitrile (boiling point 144° C./1013 mbar). Trans-3-pentenenitrile, cis-3-pentenenitrile and 4-pentenenitrile can be used, after distillative removal, for the hydrocyanation with hydrogen cyanide to give adiponitrile. cis- and trans-2-pentenenitrile can be recycled into the isomerization stage after distillative removal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is adiponitrile and what is it primarily used for?

A1: this compound (hexanedinitrile) is a key chemical intermediate primarily used in the production of Nylon 6,6. [, , ] This versatile material finds applications in various industries, including textiles, carpeting, and engineering plastics. [, ]

Q2: What are the main industrial methods for producing this compound?

A2: Several methods exist for this compound production, each with advantages and drawbacks:

  • Electrolytic Dimerization of Acrylonitrile: This method, though potentially environmentally friendly, faces challenges related to efficiency and by-product formation. [, , ] Researchers are actively seeking ways to improve this process. []
  • Hydrocyanation of Butadiene: This method, widely used commercially, involves a two-step reaction using nickel catalysts and specific ligands. [, , ]
  • Catalytic Ammonification of Adipic Acid: This process utilizes ammonia and a dehydration catalyst at high temperatures. [, , ] Challenges include managing by-products and optimizing catalyst performance. [, , ]

Q3: Are there any alternative, potentially more sustainable routes for this compound production being explored?

A4: Researchers are exploring the use of renewable resources, such as 5-hydroxymethylfurfural (HMF) derived from biomass, to synthesize this compound through furandicarbonitrile intermediates. [] This approach aims to reduce reliance on fossil fuels and promote sustainability.

Q4: What is the role of catalysts in the hydrocyanation of butadiene to produce this compound?

A5: Nickel(0) catalysts, often complexed with organophosphorous ligands, play a crucial role in the hydrocyanation of butadiene. [, , ] These catalysts facilitate the addition of hydrogen cyanide (HCN) to butadiene, leading to the formation of 3-pentenenitrile in the first step and ultimately this compound in the second.

Q5: How does the addition of a Lewis acid affect the second hydrocyanation step in this compound production?

A6: Lewis acids, such as boron trifluoride, enhance the activity and selectivity of the nickel catalyst in the second hydrocyanation step where 3-pentenenitrile is converted to this compound. [, ]

Q6: What challenges are associated with using nickel catalysts in this compound production?

A7: While effective, nickel catalysts can be prone to poisoning by by-products, leading to reduced activity and selectivity. [, ] Researchers are continuously developing methods to enhance catalyst stability and longevity.

Q7: Are there any alternative catalysts being investigated for this compound synthesis?

A8: Researchers have explored using rhodium-alumina catalysts for this compound production from adipic acid. [] These catalysts, while potentially offering advantages in terms of selectivity and mechanical resistance, require further development for industrial application.

Q8: Can you explain the use of a fluidized bed reactor in the production of this compound from adipic acid?

A9: Fluidized bed reactors provide effective heat and mass transfer, essential for the gas-phase reaction between adipic acid and ammonia at high temperatures. [, ] The catalyst, often boron phosphate, is suspended in a fluidized state by the upward flow of ammonia gas, ensuring optimal contact with the reactants.

Q9: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C6H8N2, and its molecular weight is 108.14 g/mol. [, , ]

Q10: What spectroscopic techniques are used to characterize this compound?

A11: Infrared (IR) spectroscopy is commonly employed to analyze the structure of this compound, particularly focusing on the characteristic nitrile (C≡N) stretching frequency. [] Nuclear magnetic resonance (NMR) spectroscopy, both solution-state and pulsed-field gradient (PFG) NMR, provides insights into molecular dynamics and interactions in solution. [, ]

Q11: How does the molecular configuration of this compound affect its properties and reactivity?

A12: this compound typically exists in a gauche-anti-gauche conformation. [] This conformation influences its packing in the solid state and interactions with other molecules, including solvents and catalysts.

Q12: Can microorganisms degrade this compound?

A14: Certain bacterial species, such as Pseudomonas sp. and Bacillus licheniformis, can degrade this compound. [, ] These bacteria utilize nitrile hydratase and amidase enzymes to convert this compound to adipamide and subsequently to adipic acid.

Q13: What are the potential benefits of using microbial enzymes for this compound transformation?

A15: Microbial enzymes offer a potentially greener and more sustainable approach for transforming this compound into valuable products like 5-cyanovaleramide, an important intermediate for herbicides. [, , ] Optimizing reaction conditions and understanding enzyme characteristics are crucial for maximizing conversion efficiency.

Q14: Are there any known toxic effects of this compound?

A14: While specific toxicological data wasn't extensively covered in the provided research papers, this compound is generally recognized as a hazardous substance. Appropriate handling, storage, and disposal procedures are crucial to minimize risks associated with its use.

Q15: What are some promising areas for future research on this compound?

A15: Future research can focus on:

    Q16: How can the production and use of this compound be made more sustainable?

    A16: Several strategies can contribute to the sustainable production and utilization of this compound:

    • Transitioning to renewable feedstocks: Utilizing biomass-derived precursors like 5-hydroxymethylfurfural can reduce reliance on fossil fuels. []
    • Developing more efficient and selective catalysts: This minimizes waste generation and promotes resource efficiency. [, , ]
    • Optimizing reaction conditions and process design: This can lead to reduced energy consumption and minimized environmental impact. [, ]
    • Exploring and implementing effective recycling and waste management strategies: This ensures responsible disposal and minimizes the environmental footprint of this compound production and use. []

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